(5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
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Overview
Description
5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with significant biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylbenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with 3-chlorophenyl isothiocyanate to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce reduced thiazolidinone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products with different chemical and biological properties.
Scientific Research Applications
5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are being explored for therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
3-Bromo-5-fluoropyridine-2-carboxylic acid: A compound with a pyridine ring substituted with bromine and fluorine atoms, used in various chemical applications.
Amiodarone Related Compound H: A compound related to the antiarrhythmic drug amiodarone, used in pharmaceutical research.
Uniqueness
5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone core with chlorinated phenyl and furyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound (5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic molecule with potential biological activities. This article explores its biological activity, particularly its anti-inflammatory and anticancer properties, supported by relevant data and case studies.
1. Structure and Properties
The compound features a thiazole ring, which is known for its biological significance, including antimicrobial and anticancer properties. The presence of the chloroaniline and furan moieties contributes to its pharmacological profile.
2.1 Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, a study on related thiazole derivatives showed substantial tumor growth inhibition properties when tested against human cancer cell lines. Specifically, compounds demonstrated IC50 values comparable to established chemotherapeutics like cisplatin .
Compound | Cell Line Tested | IC50 (µM) | Activity |
---|---|---|---|
21 | A549 (Lung) | 0.25 | High |
18 | MCF-7 (Breast) | 0.30 | Moderate |
20 | HeLa (Cervical) | 0.20 | High |
2.2 Anti-inflammatory Activity
The compound's anti-inflammatory effects can be inferred from studies on related thiazole derivatives that have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory pathway, and their inhibition leads to reduced inflammation.
In one study, certain thiazole derivatives showed COX-2 selectivity indices as high as 99%, indicating potent anti-inflammatory activity . The following table summarizes the anti-inflammatory activity of similar compounds:
Compound | COX-2 Inhibition (%) | Analgesic Activity (%) |
---|---|---|
10a | 90 | 51 |
13a | 86 | 47 |
12a | 85 | 40 |
The mechanism of action for the biological activity of this compound likely involves the modulation of inflammatory mediators as well as direct cytotoxic effects on cancer cells. The inhibition of COX enzymes leads to decreased synthesis of prostaglandins, which are mediators of inflammation.
Case Study: Thiazole Derivatives in Cancer Treatment
A study published in PubMed reported on a series of thiazole derivatives that exhibited significant antitumor activity in vitro against multiple human cancer cell lines. The most potent compound showed an IC50 value significantly lower than that of standard treatments, suggesting that structural modifications can enhance efficacy .
Case Study: Anti-inflammatory Properties
In a comparative study involving several thiazole derivatives, it was found that specific substitutions on the thiazole ring enhanced anti-inflammatory effects, with one compound achieving over 80% inhibition of edema in animal models .
Properties
Molecular Formula |
C21H14Cl2N2O2S |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-2-(3-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-12-16(6-3-7-17(12)23)18-9-8-15(27-18)11-19-20(26)25-21(28-19)24-14-5-2-4-13(22)10-14/h2-11H,1H3,(H,24,25,26)/b19-11- |
InChI Key |
VTEIFAQAWSKGIB-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)Cl)S3 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=CC=C4)Cl)S3 |
Origin of Product |
United States |
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